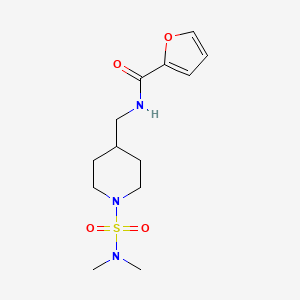![molecular formula C16H18N2O4S B2434030 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one CAS No. 1789027-06-0](/img/structure/B2434030.png)
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one is a complex organic compound that features a piperazine ring substituted with an acetylbenzenesulfonyl group and a but-2-yn-1-one moiety
Méthodes De Préparation
The synthesis of 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Acetylbenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using acetylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the But-2-yn-1-one Moiety: The final step involves the coupling of the sulfonylated piperazine with but-2-yn-1-one using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques.
Analyse Des Réactions Chimiques
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound’s unique structural properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylbenzenesulfonyl group can interact with active sites of enzymes, inhibiting their activity. The piperazine ring may facilitate binding to receptor sites, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one can be compared with other piperazine derivatives, such as:
1-(4-Benzylpiperazin-1-yl)but-2-yn-1-one: Similar structure but with a benzyl group instead of the acetylbenzenesulfonyl group, leading to different biological activities.
1-(4-Methylpiperazin-1-yl)but-2-yn-1-one: The presence of a methyl group instead of the acetylbenzenesulfonyl group results in different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-4-16(20)17-9-11-18(12-10-17)23(21,22)15-7-5-14(6-8-15)13(2)19/h5-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMYFIIOIGYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B2433947.png)




![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B2433955.png)


![6-butyl-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433959.png)



![5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2433964.png)

